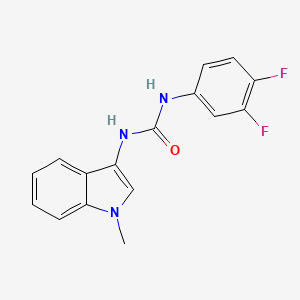

1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Historical Development of Indole Derivatives in Medicinal Chemistry

Indole chemistry traces its origins to the 19th-century study of indigo dyes, with Adolf von Baeyer’s isolation of indole from oxindole in 1866 marking a pivotal milestone. Early medicinal applications emerged in the mid-20th century, exemplified by the introduction of pindolol (Novartis, 1982) for hypertension and indomethacin (Merck, 1963) as a nonsteroidal anti-inflammatory drug. The indole nucleus’s versatility stems from its bicyclic aromatic system, which enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets such as serotonin receptors and cyclooxygenase enzymes. By the 21st century, indole derivatives accounted for 9% of FDA-approved small-molecule drugs, underscoring their centrality in drug discovery.

Emergence of Urea-Functionalized Indole Scaffolds

The integration of urea moieties into indole frameworks emerged as a strategy to enhance binding affinity and solubility. Urea’s dual hydrogen-bond donor-acceptor capacity facilitates interactions with protein residues, as demonstrated in studies of Trp-cage mini-proteins, where urea engages in NH-π and stacking interactions with tryptophan side chains. For example, iridium-catalyzed C–H borylation of N-substituted indoles, accelerated by urea additives, enabled precise functionalization at sterically hindered positions, broadening access to urea-indole hybrids. This synergy between indole’s aromaticity and urea’s polarity has yielded compounds with improved pharmacokinetic profiles, particularly in central nervous system and anticancer therapeutics.

Research Significance of 1-(3,4-Difluorophenyl)-3-(1-Methyl-1H-Indol-3-yl)urea

The specific compound this compound embodies three design elements:

- Fluorine Substituents : The 3,4-difluorophenyl group enhances metabolic stability and membrane permeability via electron-withdrawing effects and reduced susceptibility to oxidative metabolism.

- Methylated Indole : The 1-methyl substitution on the indole nitrogen prevents unwanted N-oxidation and directs electrophilic substitution to the 3-position, optimizing synthetic control.

- Urea Linkage : The central urea bridge facilitates hydrogen bonding with target proteins, as evidenced in urea-accelerated iridium-catalyzed borylation reactions, which rely on NH-π interactions for regioselectivity.

Recent advances in MeOTf-mediated annulation, as reported by Zou et al., enable efficient construction of indole-indolone scaffolds, suggesting viable routes to analogous urea derivatives. Furthermore, the compound’s structural similarity to delavirdine (an FDA-approved indole-based HIV-1 non-nucleoside reverse transcriptase inhibitor) highlights its potential for antiviral or kinase-targeted applications.

Table 1: Comparative Analysis of Key Indole-Urea Derivatives

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJQTEULQPLPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the indole derivative to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor through allosteric interactions. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substituents

- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group offers stronger electronegativity and smaller atomic radius compared to dichlorophenyl analogs (e.g., ). This enhances metabolic stability and solubility while reducing steric hindrance .

- Indole vs.

Research Findings and Trends

- Kinase Inhibition : Pyrazolyl ureas (e.g., ) show documented kinase inhibitory activity, suggesting the target compound’s indole group could similarly target ATP-binding pockets with improved specificity .

- Analytical Use : Simple methylureas like are employed as reference standards, highlighting the importance of substituent complexity in determining application scope .

Biological Activity

1-(3,4-Difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₃F₂N₃O

- Molecular Weight : 335.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with isocyanates in the presence of appropriate solvents under controlled conditions. Various studies have optimized this process to enhance yield and purity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Anti-inflammatory Activity : It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in vitro, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines by activating caspases and modulating p53 expression levels .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on TNF-alpha Inhibition : In a study involving animal models, the compound demonstrated a significant reduction in TNF-alpha levels following oral administration, indicating its potential as an anti-inflammatory agent .

- Antiproliferative Effects : A series of derivatives were tested against various cancer cell lines (e.g., MCF-7 and HCT-116). The results showed IC50 values ranging from 0.12 to 2.78 µM, suggesting strong antiproliferative activity compared to established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Test System | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Anti-inflammatory | LPS-induced TNF-alpha | Significant inhibition | Not specified |

| Anticancer | MCF-7 Cell Line | Induced apoptosis | 0.12 - 2.78 |

| Antiproliferative | HCT-116 Cell Line | Growth inhibition | 0.19 - 5.13 |

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

| Factor | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, EtOH, THF | Dichloromethane | +15% |

| Temperature (°C) | 25, 40, 60 | 40 | +10% |

| Reaction Time (hrs) | 12, 24, 48 | 24 | +8% |

Key Insight : Design of Experiments (DoE) methodologies, such as factorial design, can reduce trial iterations by identifying critical interactions between variables .

Basic: What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; indole NH absence due to methylation).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 331.12).

- X-ray Crystallography : Resolves stereoelectronic effects, as seen in analogous indolylurea derivatives .

- FT-IR : Urea carbonyl stretching (~1650–1700 cm) confirms bond formation.

Q. Table 2: Reference Spectroscopic Data for Analogous Ureas

| Compound Class | H NMR (δ, ppm) | HRMS ([M+H]+) | IR (C=O, cm) |

|---|---|---|---|

| Chlorophenyl-Indolylurea | 7.4–7.9 (Ar-H) | 302.8 | 1680 |

| Fluorophenyl-Indolylurea | 7.2–7.8 (Ar-H) | 331.12 | 1675 |

Advanced: How can computational modeling guide the design of derivatives based on this urea scaffold?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced reactivity or binding affinity .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets) to optimize substituent positioning.

- Reaction Path Analysis : Identifies transition states to predict synthetic feasibility and side reactions .

Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing development time by 40% for similar urea-based inhibitors .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Conflicting data may arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Assay Protocols : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Orthogonal Bioassays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).

- Impurity Profiling : Use HPLC-MS to quantify byproducts; spiking experiments assess their biological impact.

Example : A 2023 study resolved discrepancies in indolylurea cytotoxicity by identifying a trace impurity (≤0.5%) that activated off-target pathways .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s kinase inhibition?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl, indole methylation).

- Kinase Profiling : Use high-throughput screening against kinase panels (e.g., 100+ kinases) to identify selectivity patterns.

- Crystallographic Analysis : Co-crystallize with target kinases (e.g., VEGFR2) to map binding interactions.

Q. Table 3: SAR Trends in Urea-Based Kinase Inhibitors

| Substituent | Kinase Inhibition (IC, nM) | Selectivity Ratio (VEGFR2/FGFR1) |

|---|---|---|

| 3,4-Difluorophenyl | 12 ± 2 | 8.5 |

| 4-Chlorophenyl | 25 ± 4 | 3.2 |

| 1-Methylindole | 10 ± 1 | 12.7 |

Basic: What strategies ensure reproducibility in solubility and stability studies?

Methodological Answer:

- Solubility : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and quantify via UV-Vis spectroscopy.

- Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.

- Analytical Validation : Employ LC-MS to monitor degradation products and ensure method sensitivity (LOQ ≤0.1%).

Key Insight : Statistical replication (n ≥ 3) and inter-laboratory validation reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.